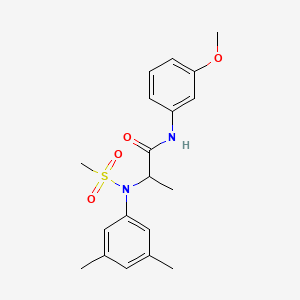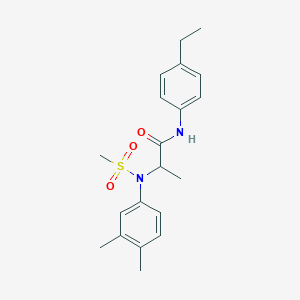![molecular formula C21H29NO4S B4157173 ethyl 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetate](/img/structure/B4157173.png)
ethyl 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetate
Übersicht
Beschreibung
Ethyl N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycinate is an organic compound characterized by the presence of an adamantyl group, a phenyl ring, and a methylsulfonyl group attached to a glycine ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetate typically involves multiple steps, starting with the preparation of the adamantyl-substituted phenyl derivative. This is followed by the introduction of the methylsulfonyl group and the glycine ester moiety. Common reagents used in these reactions include adamantane, phenylboronic acid, and methylsulfonyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of ethyl 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetate involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The phenyl and methylsulfonyl groups contribute to the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: A simpler structure with similar steric properties.
Memantine: A derivative used in the treatment of neurological disorders.
Rimantadine: An antiviral compound with a related structure.
Uniqueness
Ethyl N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycinate is unique due to its combination of an adamantyl group with a phenyl and methylsulfonyl group attached to a glycine ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4S/c1-3-26-20(23)14-22(27(2,24)25)19-6-4-18(5-7-19)21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17H,3,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWPSSOOGZPSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)propanamide](/img/structure/B4157093.png)
![4-[2-[(4-Fluorophenyl)sulfonylamino]propanoylamino]benzamide](/img/structure/B4157108.png)
![N-cyclopentyl-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4157112.png)

![1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-butanone](/img/structure/B4157121.png)
![methyl 3-({3-[(2,4-dimethylphenyl)amino]-3-oxopropanoyl}amino)propanoate](/img/structure/B4157127.png)
![N-(3-acetylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4157133.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B4157135.png)
![Methyl 4-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate](/img/structure/B4157142.png)
![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4157156.png)
![2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4157164.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)alaninamide](/img/structure/B4157195.png)
